

# Spectroscopic Profile of (6-Bromonaphthalen-2-yl)methanol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (6-Bromonaphthalen-2-yl)methanol

Cat. No.: B045156

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic data for **(6-bromonaphthalen-2-yl)methanol**, a key intermediate in synthetic organic chemistry. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed look at its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

## Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for **(6-bromonaphthalen-2-yl)methanol**.

### Mass Spectrometry

Table 1: Mass Spectrometry Data for **(6-Bromonaphthalen-2-yl)methanol**

Parameter	Value
Molecular Formula	C <sub>11</sub> H <sub>9</sub> BrO
Molecular Weight	237.09 g/mol
Mass-to-Charge Ratio ([M+H] <sup>+</sup> )	238 m/z[1]

### Predicted <sup>1</sup>H NMR Data

While experimental  $^1\text{H}$  NMR data for **(6-bromonaphthalen-2-yl)methanol** is not readily available in the searched literature, the following chemical shifts are predicted based on the structure and known values for similar compounds. The spectrum is expected to be complex in the aromatic region due to the substituted naphthalene core.

Table 2: Predicted  $^1\text{H}$  NMR Chemical Shifts for **(6-Bromonaphthalen-2-yl)methanol**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.5 - 8.0	m	6H	Aromatic Protons
~4.8	s	2H	-CH <sub>2</sub> -
~2.0 - 3.0	br s	1H	-OH

## Predicted $^{13}\text{C}$ NMR Data

Similarly, the  $^{13}\text{C}$  NMR spectral data is predicted based on the analysis of the molecular structure and comparison with related naphthalenic compounds.

Table 3: Predicted  $^{13}\text{C}$  NMR Chemical Shifts for **(6-Bromonaphthalen-2-yl)methanol**

Chemical Shift (ppm)	Assignment
~135 - 125	Aromatic Carbons
~120	C-Br
~65	-CH <sub>2</sub> -OH

## Predicted Infrared (IR) Spectroscopy Data

The predicted IR absorption bands for **(6-bromonaphthalen-2-yl)methanol** are based on the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands for **(6-Bromonaphthalen-2-yl)methanol**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3500 - 3200	Broad	O-H Stretch (Alcohol)
3100 - 3000	Medium	C-H Stretch (Aromatic)
~1600, ~1500, ~1450	Medium-Weak	C=C Stretch (Aromatic Ring)
1250 - 1000	Strong	C-O Stretch (Alcohol)
~1100 - 1000	Medium	C-Br Stretch

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of **(6-bromonaphthalen-2-yl)methanol** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
- **Internal Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference signal at 0 ppm.
- **Data Acquisition:** Transfer the solution to an NMR tube. Acquire the <sup>1</sup>H and <sup>13</sup>C NMR spectra using a spectrometer operating at an appropriate frequency (e.g., 300 or 500 MHz for <sup>1</sup>H).
- **Data Processing:** Process the raw data by applying a Fourier transform, phasing, and baseline correction to obtain the final spectrum.

### Infrared (IR) Spectroscopy

- **Sample Preparation (ATR):** Place a small amount of the solid **(6-bromonaphthalen-2-yl)methanol** directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** Apply pressure to ensure good contact between the sample and the crystal. Record the IR spectrum, typically over a range of 4000-400 cm<sup>-1</sup>.

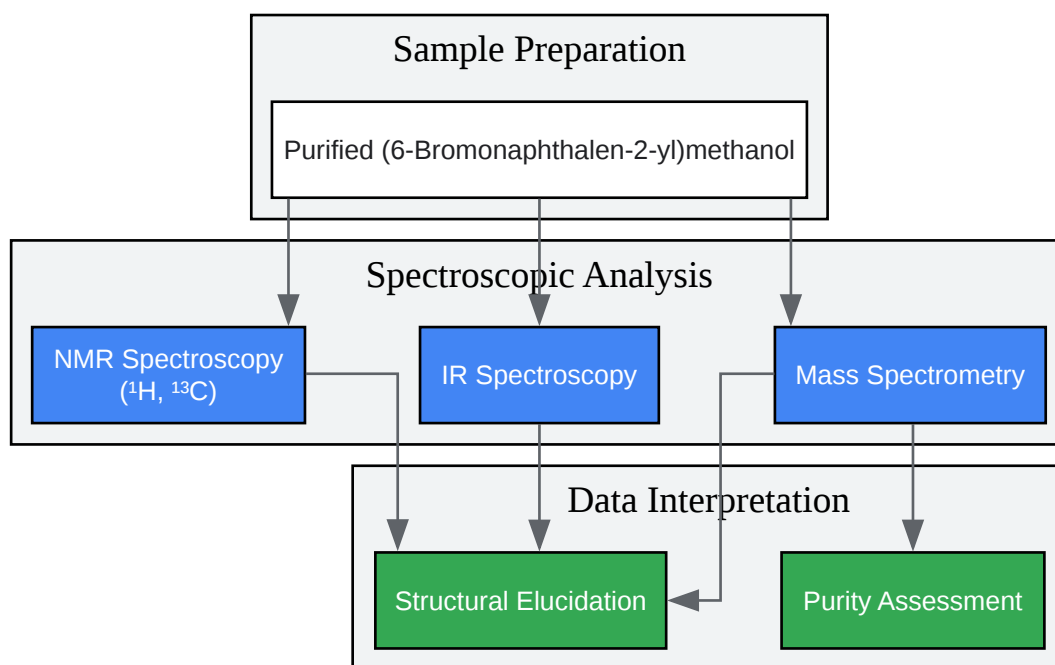
- **Background Subtraction:** A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum to remove contributions from atmospheric CO<sub>2</sub> and water vapor.

## Mass Spectrometry (MS)

- **Sample Preparation:** Prepare a dilute solution of **(6-bromonaphthalen-2-yl)methanol** in a suitable solvent such as methanol or acetonitrile.
- **Ionization:** Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule, which would generate the protonated molecule  $[M+H]^+$ .
- **Mass Analysis:** The ions are then separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole or time-of-flight).
- **Detection:** A detector records the abundance of each ion at a specific  $m/z$  value, resulting in the mass spectrum.

## Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like **(6-bromonaphthalen-2-yl)methanol**.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. (6-BROMO-NAPHTHALEN-2-YL)-METHANOL | 100751-63-1 [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Profile of (6-Bromonaphthalen-2-yl)methanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b045156#spectroscopic-data-for-6-bromonaphthalen-2-yl-methanol-nmr-ir-ms\]](https://www.benchchem.com/product/b045156#spectroscopic-data-for-6-bromonaphthalen-2-yl-methanol-nmr-ir-ms)

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)